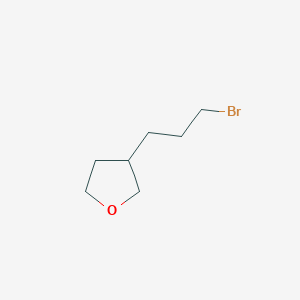
3-(3-Bromopropyl)tetrahydrofuran
Vue d'ensemble
Description
3-(3-Bromopropyl)tetrahydrofuran is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a mono-isotopic mass of 192.014969 Da . This compound has been the focus of research in various fields due to its potential applications.
Synthesis Analysis
The synthesis of tetrahydrofurans, the core structure of 3-(3-Bromopropyl)tetrahydrofuran, involves various methods including nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . The synthesis of substituted tetrahydrofurans has seen significant advances from 2005 to 2012 .Molecular Structure Analysis
The molecular structure of 3-(3-Bromopropyl)tetrahydrofuran consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom .Chemical Reactions Analysis
Tetrahydrofuran, a component of 3-(3-Bromopropyl)tetrahydrofuran, plays a pivotal role in substitution reactions, particularly SN2 reactions . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions, a vital condition for the SN2 reaction to take place .Physical And Chemical Properties Analysis
3-(3-Bromopropyl)tetrahydrofuran has a molecular weight of 193.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis of Biologically Active Products
Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors in various biologically active products (such as drugs, flavors, and agrochemicals), can be synthesized through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to bromohydrins, which are then manipulated into tetrahydrofuran synthons. An example of a product derived from this process is the stereoisomer of the roasted meat aroma, (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran (Brenna et al., 2017).
Removal of Persistent Organic Pollutants from Water
Bromopropyl functionalized silica nanofibers, which can be fabricated using 3-bromopropyl trichlorosilane, demonstrate high efficacy in removing persistent organic pollutants (POPs) like dieldrin from water. These nanofibers, due to their large surface area and pore volume, exhibit a significant improvement in removal efficiency compared to unmodified silica nanofibers or granular activated carbon (Yue et al., 2012).
Synthesis of Tetrahydrofuran-3-ones
α-Bromo ketones can react with aromatic aldehydes in the presence of K2CO3 to produce substituted tetrahydrofuran-3-ones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The process includes the formation of an α-ketoepoxide, followed by a tandem aldol reaction, cyclization, and dehydration (Dong et al., 1994).
Synthesis of Dihydrofurans
A study demonstrated the highly stereoselective synthesis of multi-substituted dihydrofurans using K2CO3 as a base. This involved reacting fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate to synthesize trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans, compounds of interest for natural product and pharmaceutical synthesis (Zhang et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 3-(3-Bromopropyl)tetrahydrofuran It’s known that brominated compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Mode of Action
The mode of action of 3-(3-Bromopropyl)tetrahydrofuran is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound is replaced by a group from an organoboron reagent . The resulting compound can then undergo further reactions depending on the specific organoboron reagent used .
Biochemical Pathways
The exact biochemical pathways affected by 3-(3-Bromopropyl)tetrahydrofuran The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis . The products of this reaction can be involved in various biochemical pathways, depending on the specific organoboron reagent used .
Result of Action
The molecular and cellular effects of 3-(3-Bromopropyl)tetrahydrofuran As a participant in the suzuki–miyaura cross-coupling reaction, it can contribute to the synthesis of a wide range of organic compounds . The specific effects would depend on the nature of these compounds and their interactions with cellular targets.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-bromopropyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCDEMLGTTVGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)oxolane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

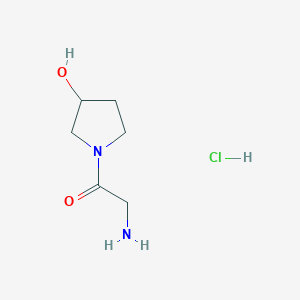
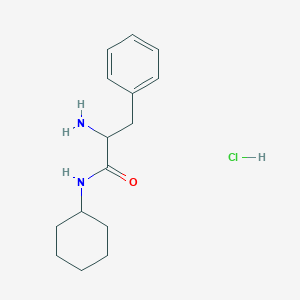
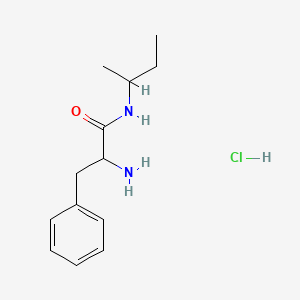
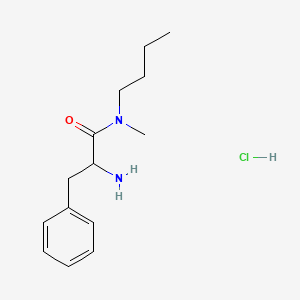
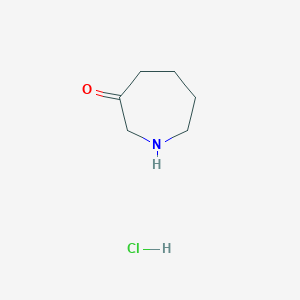
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
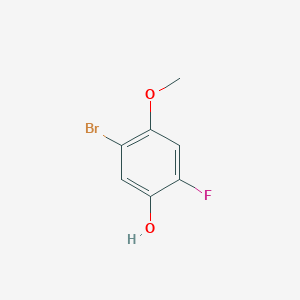

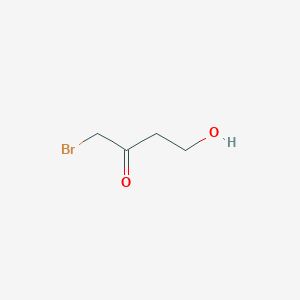

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
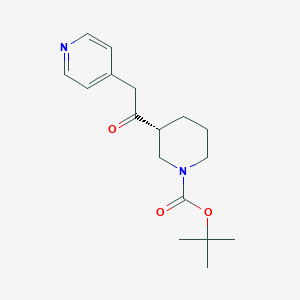
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)